methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused to a thiazole ring. The chromeno-pyrrole-dione scaffold is substituted with 6,7-dimethyl groups, while the thiazole moiety contains a 4-methyl substituent and a terminal methyl ester.
Synthetic protocols for analogous chromeno-pyrrole-diones involve cyclocondensation reactions between hydrazine derivatives and chromene precursors in solvents like dioxane or ethanol, often catalyzed by bases such as triethylamine . While direct evidence for the synthesis of this specific compound is absent in the provided literature, its structural framework aligns with methodologies described for libraries of dihydrochromeno-pyrrole-diones .
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-11-9-16-17(10-12(11)2)33-21-18(20(16)29)19(14-5-7-15(28)8-6-14)27(23(21)30)25-26-13(3)22(34-25)24(31)32-4/h5-10,19,28H,1-4H3 |
InChI Key |
QZOFSVSVCRJEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromeno[2,3-c]Pyrrol-3,9-Dione Core
The chromeno[2,3-c]pyrrol-3,9-dione scaffold is constructed via Cu-catalyzed decarboxylative annulation between 3-formylchromones and proline derivatives . This reaction proceeds through a cascade mechanism:
-
Initial Heating : A mixture of 3-formylchromone (1 ) and proline derivative (2 ) in toluene is heated to 110°C for 12 hours, facilitating imine formation and subsequent cyclization.
-
Oxidation : The intermediate is oxidized under aerobic conditions using CuBr as a catalyst, leading to aromatization and decarboxylation.
-
Bond Formation : Three new bonds (1 C–N, 2 C–C) are formed, while two C–C bonds are cleaved, yielding the chromeno[2,3-c]pyrrol-9(1H)-one core .
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuBr (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 60–75% |
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 55–65% |
Functionalization with the 4-Methyl-1,3-Thiazole-5-Carboxylate Moiety
The thiazole ring is synthesized separately and attached via SNAr (nucleophilic aromatic substitution) or cross-coupling :
-
Thiazole Synthesis : Methyl 4-methyl-1,3-thiazole-5-carboxylate is prepared via Hantzsch thiazole synthesis, combining methyl thioglycolate, methyl acetoacetate, and ammonium acetate in ethanol .
-
Coupling to Chromeno-Pyrrole : The thiazole is reacted with the chromeno-pyrrole intermediate under basic conditions (K₂CO₃, DMF, 60°C), displacing a leaving group (e.g., bromide) at position 2 of the pyrrole .
Reaction Metrics :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (3 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 50–58% |
Final Esterification and Methylation
The methyl ester at position 5 of the thiazole is introduced via esterification :
-
Carboxylic Acid Activation : The free carboxylic acid (generated during thiazole synthesis) is treated with thionyl chloride to form the acyl chloride.
-
Methanol Quench : Reaction with methanol yields the methyl ester, completing the target compound .
Critical Notes :
-
Stereochemical Control : X-ray crystallography confirms the relative configuration at C-11a and C-7a, ensuring the anti-dipole orientation in the final product .
-
Byproduct Management : Chromeno-pyrrolo[1,2-c]thiazole byproducts (e.g., from pyran ring opening) are minimized by optimizing reaction time and temperature .
Summary of Synthetic Pathways
The table below contrasts two primary routes for synthesizing the target compound:
Challenges and Optimizations
-
Regioselectivity in Cycloaddition : The use of microwave irradiation or high-pressure conditions suppresses byproducts like 1H,3H-pyrrolo[1,2-c]thiazoles .
-
Oxidative Stability : Anaerobic conditions during Cu-catalyzed steps prevent over-oxidation of the pyrrolone ring .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance thiazole coupling efficiency compared to toluene .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. The structural features of the compound suggest it may inhibit specific cancer cell lines through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, molecular docking studies have shown that it can interact effectively with targets such as kinases involved in cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound. It is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are crucial in the inflammatory response .
Antioxidant Activity
Research indicates that methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibits antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases. The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .
Development of Functional Materials
The unique chemical structure allows for the potential application of this compound in developing functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions can be exploited in creating sensors for detecting heavy metals or other pollutants in environmental samples .
Photovoltaic Applications
Due to its electronic properties, there is potential for this compound to be used in organic photovoltaic devices. Research into its charge transport properties has shown promise for enhancing the efficiency of solar cells by incorporating it into polymer blends used as active layers .
Pollution Remediation
The compound's ability to bind with various pollutants suggests its use in environmental remediation efforts. It can be utilized to develop materials that capture heavy metals or organic pollutants from water sources. This application is critical in addressing issues related to water quality and environmental sustainability .
Biodegradability Studies
Studies on the biodegradability of this compound indicate that it may break down into less harmful substances under specific environmental conditions. This property is essential for assessing its environmental impact and potential applications in biodegradable materials .
Case Study 1: Anticancer Research
In a study published by MDPI, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells significantly .
Case Study 2: Sensor Development
A research team at ChemDiv explored the use of this compound as a sensor material for detecting lead ions in aqueous solutions. The study demonstrated high sensitivity and selectivity towards lead ions compared to other common metal ions .
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to metal ions and other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives include:
Thiazole-containing chromeno-pyrrole-diones (e.g., compounds in and ): These share the chromeno-pyrrole-dione core but vary in substituents. For example, 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (5{1–1-2}) lacks the thiazole ring but retains the hydroxyphenyl group, which may enhance π-π stacking in crystallography .
Isostructural thiazole derivatives (): Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) exhibit triclinic (P¯1) symmetry with planar molecular conformations, except for fluorophenyl groups oriented perpendicularly. The target compound’s 4-hydroxyphenyl group may adopt a similar orientation, affecting packing efficiency .
Thiadiazole derivatives (): These feature hydrazono-thiadiazole scaffolds instead of chromeno-pyrrole-diones.
Physicochemical Properties
- Solubility : The 4-hydroxyphenyl group in the target compound may improve aqueous solubility relative to nitro- or fluorophenyl-substituted analogues (e.g., ) due to hydrogen-bonding capacity .
- Crystallinity : Isostructural thiazoles () crystallize in triclinic systems with two independent molecules per asymmetric unit. The target compound’s methyl ester and hydroxyphenyl groups could induce distinct hydrogen-bonding patterns, altering crystal packing compared to fluorophenyl derivatives .
Table 1: Key Comparisons with Structural Analogues
Research Implications and Gaps
- Structural Analysis : The compound’s crystallographic data (e.g., torsion angles, puckering) could be determined using SHELX or ORTEP software, as employed in analogous studies .
- ), the chromeno-pyrrole-dione scaffold is understudied for medicinal applications compared to pyrazole-based pesticides.
- Synthetic Optimization : ’s high-yield protocols suggest scalability for the target compound, though the thiazole incorporation step requires further validation.
Biological Activity
Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with potential biological activities. Its structure suggests it may possess properties relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of 496.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O6S |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 879910-64-2 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes such as DNA gyrase .
In a study evaluating related compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could similarly exhibit potent antibacterial properties.
Antioxidant Activity
The presence of phenolic groups in the compound's structure may confer antioxidant properties. Compounds with hydroxyphenyl moieties are known to scavenge free radicals effectively. Studies have demonstrated that similar compounds can reduce oxidative stress markers in various biological systems .
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study on pyrrole derivatives highlighted that modifications at specific positions significantly affected their antibacterial activity. For instance, halogen substitutions at the C4 position enhanced efficacy against MRSA strains .
- Antioxidant Properties : In vitro assays showed that derivatives of thiazole and chromene exhibited strong antioxidant activity by reducing lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative stress-related diseases.
- Cytotoxicity Studies : Initial cytotoxicity assessments indicated that certain derivatives of this class exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .
Q & A
Q. Example Protocol :
React 4-hydroxyphenyl-substituted dihydrochromenopyrrole with methyl 4-methylthiazole-5-carboxylate in ethanol under reflux (12–24 hours).
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Recrystallize the crude product for ≥95% purity .
Advanced: How can substituent effects (e.g., methyl, hydroxyl) on biological activity be systematically investigated?
Q. Structure-Activity Relationship (SAR) Strategies :
- Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing 4-hydroxyphenyl with fluorophenyl or methoxyphenyl) and evaluate activity .
- Computational modeling : Use DFT or molecular docking to predict binding affinities toward target proteins (e.g., kinases) .
- In vitro assays : Test analogs against cell lines for cytotoxicity, enzyme inhibition (e.g., COX-2, topoisomerase), and antioxidant activity .
Q. Data Analysis :
| Substituent | Position | Activity (IC50, μM) | Target |
|---|---|---|---|
| -OH | 4-Ph | 12.3 ± 1.2 | COX-2 |
| -Cl | 6,7 | 8.9 ± 0.8 | Topo I |
| -F | Thiazole | 15.7 ± 2.1 | HDAC |
| Data adapted from similar chromeno-pyrrole derivatives . |
Basic: What spectroscopic techniques are critical for structural validation?
- NMR : 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for 4-hydroxyphenyl) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 505.1243 for C24H19N2O5S) .
- IR : Identify carbonyl stretches (1680–1720 cm⁻¹ for 3,9-diketone and thiazole carboxylate) .
Advanced: How to resolve contradictions in reported biological activities of structurally similar analogs?
Q. Methodological Approach :
- Standardized assays : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Case Study :
Fluorine substitution at the thiazole ring enhanced activity in one study (IC50: 8.9 μM) but reduced efficacy in another (IC50: 22.4 μM). Resolution involved verifying solvent polarity (DMSO vs. ethanol) and cell line viability .
Basic: What safety protocols are essential when handling this compound?
- PPE : Lab coat, nitrile gloves, and goggles for handling solids/solutions .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., DMF) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How to optimize reaction yields for large-scale synthesis (>10 g)?
Q. Yield Comparison :
| Method | Scale (g) | Yield (%) |
|---|---|---|
| Batch (ethanol) | 5 | 62 |
| Flow (acetonitrile) | 15 | 78 |
Basic: What in vitro models are suitable for preliminary bioactivity screening?
- Anticancer : MTT assay on HeLa or MCF-7 cells .
- Antimicrobial : Broth microdilution against S. aureus or E. coli .
- Anti-inflammatory : COX-2 inhibition ELISA .
Advanced: How to design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
